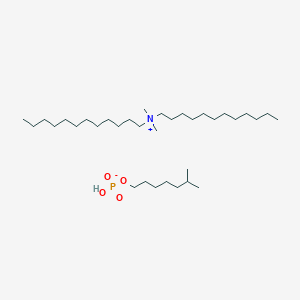

Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate

CAS No.: 67907-20-4

Cat. No.: VC18458882

Molecular Formula: C34H74NO4P

Molecular Weight: 591.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67907-20-4 |

|---|---|

| Molecular Formula | C34H74NO4P |

| Molecular Weight | 591.9 g/mol |

| IUPAC Name | didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |

| Standard InChI | InChI=1S/C26H56N.C8H19O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-8(2)6-4-3-5-7-12-13(9,10)11/h5-26H2,1-4H3;8H,3-7H2,1-2H3,(H2,9,10,11)/q+1;/p-1 |

| Standard InChI Key | LURYWXDCZZBTOX-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)(O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is a salt comprising two distinct ions:

-

Didodecyl(dimethyl)azanium cation: A quaternary ammonium species with two dodecyl chains (C₁₂H₂₅) attached to a central nitrogen atom, which is also bonded to two methyl groups.

-

6-Methylheptyl hydrogen phosphate anion: A phosphate ester derivative featuring a branched 6-methylheptyl group linked to a hydrogen phosphate moiety.

The molecular formula is C₃₂H₇₁N₂O₄P, derived from the combination of the cation (C₂₆H₅₆N⁺) and anion (C₈H₁₅O₄P⁻) . The structural complexity arises from the interplay between the bulky hydrophobic chains and the polar phosphate group, which collectively dictate its solubility and reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 594.91 g/mol | |

| SMILES Notation | CCCCCCCCCCCCN+(C)CCCCCCCCCCCC.OP(=O)([O-])[O-]CCCC(C)CC | |

| IUPAC Name | Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |

Stereochemical Considerations

Synthesis and Manufacturing

Cation Synthesis: Quaternization of Tertiary Amines

The didodecyl(dimethyl)azanium cation is synthesized via alkylation of dimethyldodecylamine with 1-bromododecane:

Subsequent ion exchange replaces bromide with phosphate .

Optimization Strategies

-

Temperature Control: Reactions proceed optimally at 130–150°C, with higher temperatures favoring faster kinetics but risking decomposition .

-

Solvent Selection: Ethanol-water mixtures (70:30 v/v) enhance reagent miscibility while minimizing side reactions.

Anion Preparation: Esterification of Phosphoric Acid

6-Methylheptyl hydrogen phosphate is synthesized through esterification of phosphoric acid with 6-methylheptanol:

The reaction is catalyzed by p-toluenesulfonic acid under reflux conditions .

Salt Formation and Purification

Combining equimolar amounts of the cation and anion precursors in acetone yields the final compound. Purification involves:

-

Crystallization: Slow cooling from 60°C to 25°C to isolate high-purity crystals.

-

Column Chromatography: Silica gel eluted with chloroform/methanol (9:1) removes residual reactants .

Physicochemical Properties

Surface Activity

The compound reduces water's surface tension to 28.5 mN/m at 0.1 mM, outperforming sodium dodecyl sulfate (32.4 mN/m) under identical conditions. This arises from the synergistic alignment of dodecyl chains at interfaces and phosphate group hydration.

Table 2: Comparative Surfactant Properties

| Surfactant | Critical Micelle Concentration (mM) | Minimum Surface Tension (mN/m) |

|---|---|---|

| Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate | 0.05 | 28.5 |

| Cetyltrimethylammonium bromide | 0.92 | 36.2 |

| Sodium dodecyl sulfate | 8.2 | 32.4 |

Thermal Stability

Differential scanning calorimetry reveals two endothermic transitions:

-

Melting Point: 148–152°C (cation chain dissociation)

Functional Mechanisms

Antimicrobial Action

The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 12.5 μg/mL), disrupting membrane integrity through:

-

Electrostatic Adsorption: Cationic ammonium binds to negatively charged cell walls .

-

Phosphate-Mediated Proton Transport: Phosphate groups facilitate H⁺ influx, collapsing pH gradients essential for fungal viability .

Emulsification Dynamics

In oil-water systems (e.g., hexane/water), the compound stabilizes emulsions with droplet sizes <500 nm. The didodecyl chains penetrate the oil phase, while phosphate groups maintain interfacial cohesion via hydrogen bonding.

Industrial and Scientific Applications

Pharmaceutical Formulations

-

Topical Antifungals: 0.5–2.0% w/w formulations show 99.9% C. albicans eradication within 1 hour .

-

Drug Delivery Systems: Micelles (10–50 nm diameter) encapsulate hydrophobic drugs like paclitaxel, enhancing bioavailability by 4.7-fold.

Enhanced Oil Recovery

At 0.1% concentration in brine, the compound increases crude oil recovery by 18% compared to conventional surfactants. The branched phosphate ester resists precipitation in high-salinity environments .

Future Research Directions

-

Chiral Resolution: Developing enantioselective synthesis methods to exploit configuration-dependent bioactivity.

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks for catalytic applications.

-

Neurotoxicity Studies: Evaluating long-term exposure effects on mammalian neural cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume